4,7-difluoro-1H-indole-2-carboxylic acid

Catalog No.
S3407077
CAS No.
247564-67-6
M.F
C9H5F2NO2
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-difluoro-1H-indole-2-carboxylic acid

CAS Number

247564-67-6

Product Name

4,7-difluoro-1H-indole-2-carboxylic acid

IUPAC Name

4,7-difluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)

InChI Key

OIJKDNJQZYVNGD-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)F

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)F

Precursor for Medicinal Chemistry

,7-DFICA acts as a starting material for the synthesis of diverse heterocyclic scaffolds, which are ring structures containing different elements. These scaffolds are crucial building blocks for numerous biologically active molecules with potential therapeutic applications. Studies have shown the successful utilization of 4,7-DFICA in the synthesis of:

  • Kinase inhibitors: Kinases are enzymes involved in various cellular processes. Kinase inhibitors can modulate these processes and hold promise for treating various diseases, including cancer. A study describes the synthesis of a series of novel kinase inhibitors derived from 4,7-DFICA, demonstrating their potential for further investigation [].
  • Antimicrobial agents: The fight against infectious diseases necessitates the development of novel antimicrobial agents. Research explores the synthesis of antibacterial and antifungal agents using 4,7-DFICA as a key starting material, showcasing its potential contribution to this field [, ].

4,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, characterized by the presence of two fluorine atoms at positions 4 and 7 of the indole structure, along with a carboxylic acid group at position 2. The molecular formula of this compound is C₉H₅F₂N₁O₂, with a molecular weight of approximately 197.14 g/mol. The unique fluorination enhances both the chemical stability and biological activity of the compound, making it significant in various fields, particularly medicinal chemistry and materials science .

  • Electrophilic Substitution: The electron-rich indole ring readily participates in electrophilic substitution reactions due to its nucleophilicity. Common reagents include halogens and nitrating agents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives using agents like potassium permanganate or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under specific conditions, allowing for further functionalization of the compound .

Research indicates that 4,7-difluoro-1H-indole-2-carboxylic acid exhibits potential biological activities, including:

  • Antiviral Properties: Investigated for its efficacy against various viral infections.
  • Anticancer Activity: Shows promise in inhibiting cancer cell growth through various mechanisms.
  • Antimicrobial Effects: Demonstrates activity against certain bacterial strains, indicating potential use in treating infections .

The synthesis of 4,7-difluoro-1H-indole-2-carboxylic acid typically involves:

  • Fluorination of Indole Derivatives: Starting from indole, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Carboxylation: A common method includes reacting 4,7-difluoroindole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
  • Multi-Step Synthesis: Industrial production may involve several steps such as halogenation, cyclization, and carboxylation to ensure high yield and purity .

4,7-Difluoro-1H-indole-2-carboxylic acid finds applications across various domains:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting viral and cancerous diseases.
  • Material Science: Utilized in creating novel materials due to its unique chemical properties.
  • Chemical Research: Employed as an intermediate in synthesizing more complex organic compounds .

Studies on the interactions of 4,7-difluoro-1H-indole-2-carboxylic acid with biological targets are ongoing. Preliminary research suggests that it may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications. The compound's ability to modulate biological activity through these interactions makes it a candidate for further investigation in drug development .

Several compounds share structural similarities with 4,7-difluoro-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Fluoro-1H-indole-2-carboxylic acid399-67-70.97
5,7-Difluoro-1H-indole-2-carboxylic acid186432-20-20.95
4-Fluoro-1H-indole-2-carboxylic acid399-68-80.95
5-Fluoro-3H-benzo[e]indole-2-carboxylic acid900640-37-10.95
8-Fluoroquinoline-2-carboxylic acid914208-13-20.93

These compounds exhibit varying degrees of similarity based on their structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atoms in 4,7-difluoro-1H-indole-2-carboxylic acid contributes to its distinct properties compared to these similar compounds .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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